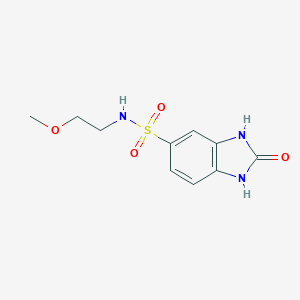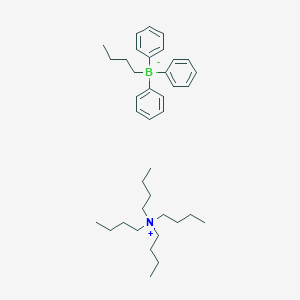
N-(2-methoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a chemical compound that has been widely researched for its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as mebendazole sulfoxide and has been used as an anthelmintic drug for the treatment of parasitic infections. In recent years, mebendazole sulfoxide has gained attention for its potential as an anticancer agent, and several studies have been conducted to investigate its mechanism of action and therapeutic potential.
Mecanismo De Acción
The exact mechanism of action of mebendazole sulfoxide is not fully understood, but it is believed to involve the disruption of microtubule dynamics in cancer cells. Microtubules are protein structures that are involved in cell division and are a target for several anticancer drugs. Mebendazole sulfoxide is thought to bind to the colchicine binding site on microtubules, which results in the disruption of microtubule assembly and function. This disruption leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Mebendazole sulfoxide has been shown to have several biochemical and physiological effects in cancer cells. The compound has been shown to induce the expression of several genes involved in cell cycle regulation and apoptosis, including p21, p27, and Bax. Mebendazole sulfoxide has also been shown to inhibit the expression of several genes involved in angiogenesis, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α). In addition, mebendazole sulfoxide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of mebendazole sulfoxide as an anticancer agent is its low toxicity compared to other microtubule-targeting drugs, such as paclitaxel and vinblastine. Mebendazole sulfoxide has also been shown to have synergistic effects when used in combination with other anticancer drugs, such as cisplatin and doxorubicin. However, one limitation of mebendazole sulfoxide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on mebendazole sulfoxide. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to mebendazole sulfoxide. Finally, further studies are needed to investigate the potential of mebendazole sulfoxide in combination with other anticancer agents and in the treatment of specific types of cancer, such as glioblastoma and pancreatic cancer.
Métodos De Síntesis
Mebendazole sulfoxide can be synthesized by the oxidation of mebendazole, which is a benzimidazole anthelmintic drug. The oxidation reaction is typically carried out using a strong oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction yields mebendazole sulfoxide as the major product, which can be purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Mebendazole sulfoxide has been extensively studied for its potential as an anticancer agent. Several studies have shown that mebendazole sulfoxide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Propiedades
Fórmula molecular |
C10H13N3O4S |
|---|---|
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C10H13N3O4S/c1-17-5-4-11-18(15,16)7-2-3-8-9(6-7)13-10(14)12-8/h2-3,6,11H,4-5H2,1H3,(H2,12,13,14) |
Clave InChI |
CRIYHQXGPNVMFI-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
SMILES canónico |
COCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)




